molecular formula C11H13BrINO3 B6180864 tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 2613388-31-9

tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B6180864
CAS No.: 2613388-31-9
M. Wt: 414
InChI Key:
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Description

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate: is a complex organic compound characterized by its bromo, iodo, and oxo groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Halogenation: Bromination and iodination reactions are performed to introduce bromo and iodo groups at specific positions on the pyridine ring.

  • Esterification: The final step involves esterification to attach the tert-butyl group, typically using tert-butanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the pyridine ring, introducing additional functional groups.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group, altering the compound's properties.

  • Substitution: Substitution reactions can replace the bromo or iodo groups with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include various pyridine derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its bromo and iodo groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a probe to investigate cellular processes and interactions with biomolecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may be exploited to create new pharmaceuticals with specific biological activities.

Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound shares structural similarities but has a different heterocyclic core.

  • Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Another pyridine derivative with an ester group, but lacking halogen atoms.

Uniqueness: Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its combination of bromo, iodo, and oxo groups on the pyridine ring, which provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

2613388-31-9

Molecular Formula

C11H13BrINO3

Molecular Weight

414

Purity

95

Origin of Product

United States

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